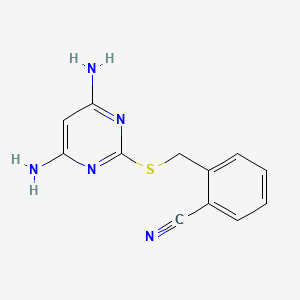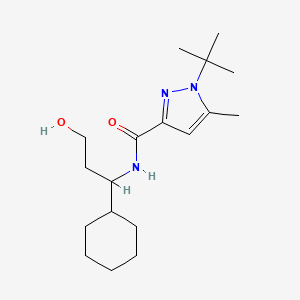![molecular formula C13H20N2O2S B6636897 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide, also known as EHT 1864, is a small molecule inhibitor that has been found to be effective in blocking the activity of Rho family GTPases. Rho GTPases are a group of proteins that play an important role in cell signaling and are involved in a wide range of cellular processes, including cytoskeletal organization, cell migration, and gene expression. The inhibition of Rho GTPases has been shown to have potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
Mecanismo De Acción
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 works by binding to the switch regions of Rho GTPases, which are critical for their activity. By binding to these regions, 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 prevents the activation of Rho GTPases by their upstream activators. This inhibition leads to downstream effects on cellular processes that are regulated by Rho GTPases.
Biochemical and Physiological Effects:
In addition to its effects on Rho GTPase signaling pathways, 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in the crosslinking of collagen and other extracellular matrix proteins. This inhibition has been shown to have potential therapeutic applications in fibrotic diseases, such as liver fibrosis and pulmonary fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 is its specificity for Rho GTPases. Unlike other inhibitors that target multiple signaling pathways, 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 specifically targets Rho GTPases and does not affect other signaling pathways. This specificity makes it a valuable tool for studying the role of Rho GTPases in cellular processes.
One limitation of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This can make it difficult to achieve complete inhibition of Rho GTPase activity in some experiments. Additionally, 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 has been shown to have some off-target effects, particularly at higher concentrations.
Direcciones Futuras
There are several potential future directions for research involving 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864. One area of interest is the potential therapeutic applications of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 in various diseases, particularly those involving Rho GTPase dysregulation. Another area of interest is the development of more potent and selective Rho GTPase inhibitors based on the structure of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864. Finally, there is ongoing research into the mechanisms of action of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 has been described in several publications. In general, the synthesis involves the reaction of 4-(hydroxymethyl)cyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with ethyl bromoacetate to form the ethyl ester of the thiazole carboxylic acid. Finally, the ester is hydrolyzed to form the desired carboxamide product.
Aplicaciones Científicas De Investigación
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 has been widely used as a research tool in the study of Rho GTPase signaling pathways. It has been shown to be effective in blocking the activity of RhoA, Rac1, and Cdc42, three key members of the Rho family. This inhibition has been shown to have a variety of effects on cellular processes, including inhibition of cell migration and invasion, induction of apoptosis, and modulation of gene expression.
Propiedades
IUPAC Name |
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-11-12(18-8-14-11)13(17)15-10-5-3-9(7-16)4-6-10/h8-10,16H,2-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEDKAAPIAXXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)NC2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)

![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)



![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)

![N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)

![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)